![molecular formula C23H24ClNO3 B11159999 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11159999.png)
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a chloro group, a hydroxy group, and a piperidinylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes One common method involves the condensation of appropriate starting materials under controlled reaction conditionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core .
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Chlorine atom at the 6th position
- Hydroxyl group at the 7th position
- Piperidinylmethyl group at the 8th position
These functional groups enhance its binding affinity towards biological targets, making it a subject of interest in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell growth. It interacts with enzymes involved in cancer cell proliferation, such as topoisomerase, which is crucial for DNA replication.
- In vitro studies have demonstrated that derivatives of chromenones can outperform traditional chemotherapeutics like cisplatin in specific cancer cell lines (e.g., SK-LU-1 and PC-3) .
- Antifungal Properties :
-
Mechanism of Action :
- The hydroxyl group can form hydrogen bonds with active site residues of enzymes, enhancing selectivity and efficacy. The piperidinylmethyl group increases lipophilicity, improving membrane permeability and bioavailability .
Synthesis Methodologies
The synthesis of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. Key steps include:
-
Formation of the Chromenone Core :
- The initial step involves creating the chromenone backbone through condensation reactions involving appropriate aromatic precursors.
-
Introduction of Functional Groups :
- Subsequent reactions introduce the chlorine atom and hydroxyl group at specified positions on the chromenone structure.
-
Piperidinylmethyl Group Addition :
- The final step often involves alkylation or substitution reactions to attach the piperidinylmethyl group.
Table: Summary of Synthesis Steps
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Condensation | Aromatic precursors | Chromenone core |
2 | Substitution | Chlorinating agents | Chlorinated chromenone |
3 | Alkylation | Piperidine derivatives | Final compound |
Case Study 1: Anticancer Potential
In a study examining various chromenone derivatives, compounds similar to this compound were found to inhibit topoisomerase IB activity effectively. This inhibition correlates with reduced cell viability in cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
Case Study 2: Antifungal Efficacy
Another research effort focused on testing the antifungal properties of chromenone derivatives against multiple Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of established antifungals like fluconazole, highlighting their potential as alternative treatments for fungal infections .
Mechanism of Action
The mechanism of action of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as other chromen-2-one derivatives. These compounds share a similar core structure but differ in the nature and position of their substituents. The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. Some similar compounds include 7-hydroxy-4-phenyl-2H-chromen-2-one and 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one .
Biological Activity
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, commonly referred to as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chlorine atom, a hydroxyl group, and a piperidinylmethyl group, which contribute to its distinct chemical properties and biological interactions. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C23H24ClNO3
- CAS Number : 302551-76-4
The key functional groups include:
- Chlorine atom at position 6
- Hydroxyl group at position 7
- Piperidinylmethyl group at position 8
These structural features enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group is capable of forming hydrogen bonds with active site residues of enzymes, while the piperidinylmethyl group enhances binding affinity and selectivity. This interaction profile suggests potential applications in various therapeutic areas.
Antioxidant Activity
Research indicates that derivatives of coumarins, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that these compounds can scavenge free radicals effectively.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in several studies. For instance, in a study evaluating various coumarin derivatives, this compound showed promising results in reducing paw edema in carrageenan-induced inflammation models. The anti-inflammatory activity was quantified as follows:
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
Control | - | 0 |
Standard (Diclofenac) | 100 | 80 |
Test Compound | 30 | 65.23 |
Test Compound | 50 | 74.60 |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this chromenone derivative has exhibited antimicrobial activity against various pathogens. Research has shown that it possesses high activity against Staphylococcus pneumoniae while being moderately effective against Pseudomonas aeruginosa and Bacillus species.
Pathogen | Activity Level |
---|---|
Staphylococcus pneumoniae | High |
Pseudomonas aeruginosa | Moderate |
Bacillus subtilis | Moderate |
This antimicrobial profile positions the compound as a candidate for further development in treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Anti-inflammatory Study : A study published in the International Journal of Pharmaceutical Sciences evaluated the anti-inflammatory effects of various coumarin derivatives, including the target compound. The study confirmed significant inhibition of inflammation compared to standard treatments .
- Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives based on this chromenone structure, revealing high antimicrobial activity against specific bacterial strains .
- Mechanistic Insights : A study highlighted the interaction of similar compounds with macrophage migration inhibitory factor (MIF), suggesting that such interactions could inhibit cell proliferation in cancer models .
Properties
Molecular Formula |
C23H24ClNO3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H24ClNO3/c1-2-16-10-6-7-11-25(16)14-19-22(27)20(24)12-18-17(13-21(26)28-23(18)19)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,27H,2,6-7,10-11,14H2,1H3 |
InChI Key |
DOFZUJJFKJSWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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